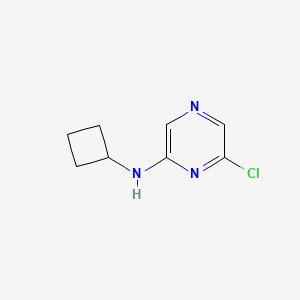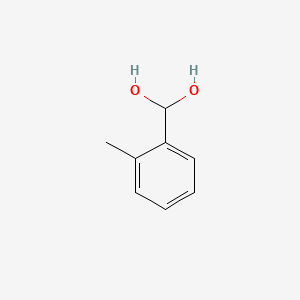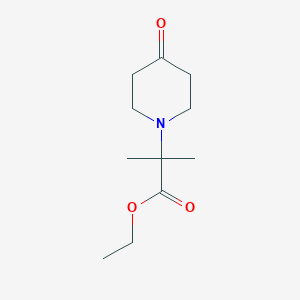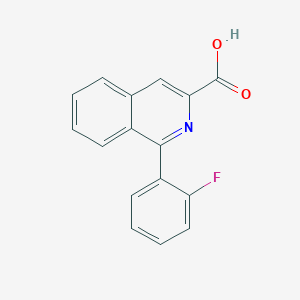
tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate: is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group, a methyl group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate typically involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of readily available starting materials and catalysts to achieve high yields and purity. The process may include steps such as protection and deprotection of functional groups, as well as purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of novel pharmaceuticals with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- tert-Butyl 1H-pyrrole-1-carboxylate
Comparison: tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. For example, tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate contains a cyano group instead of a formyl group, leading to different chemical and biological properties .
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
DTVYJOBDDYXAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



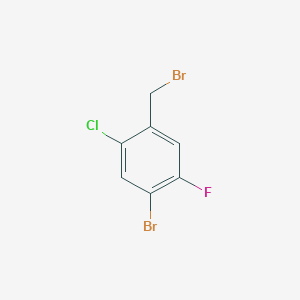
![(1aS, 5as)-1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid](/img/structure/B8645601.png)
![Methyl 4-[(3-formyl-1H-indol-1-yl)methyl]benzoate](/img/structure/B8645607.png)
